molecular formula C7H6N2OS B13586447 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one

Cat. No.: B13586447
M. Wt: 166.20 g/mol
InChI Key: VFXOACHPWUHLTD-UHFFFAOYSA-N
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Description

7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine ring system . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Mechanism of Action

The mechanism of action of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon light activation. This singlet oxygen induces oxidative stress in cancer cells, leading to cell death. The compound’s ability to efficiently populate the triplet state and generate singlet oxygen with high quantum yield is crucial for its photodynamic efficacy .

Comparison with Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-one
  • Thieno[2,3-d]pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Comparison: 7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one stands out due to its unique ring fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct electronic properties and reactivity compared to other thienopyrimidine derivatives .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

7-methyl-3H-thieno[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2OS/c1-4-6-5(2-11-4)7(10)9-3-8-6/h2-3H,1H3,(H,8,9,10)

InChI Key

VFXOACHPWUHLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CS1)C(=O)NC=N2

Origin of Product

United States

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